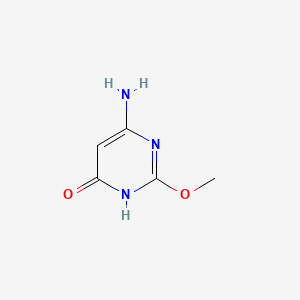

6-Amino-2-methoxypyrimidin-4-ol

Vue d'ensemble

Description

6-Amino-2-methoxypyrimidin-4-ol is a chemical compound with the molecular formula C5H7N3O2 . It is a white to off-white powder or crystals .

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium, O-Methylisourea hemisulfate, and ethyl cyanoacetate in methanol . The mixture is stirred at reflux for 4.5 hours, filtered, and the solid is washed with methanol . The filtrates are evaporated to dryness, and the residue is dissolved in hot water . After neutralization with acetic acid to pH 7, the solid is filtered, washed with water, and dried to give the product .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.13 . It is a white to off-white powder or crystals . It is stored at room temperature .Applications De Recherche Scientifique

Thermodynamic Properties

- A study investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. It was found that the solubility increased with temperature and varied across different solvents. This research provides valuable data for understanding the thermodynamic properties of related compounds (Yao, Xia, & Li, 2017).

Synthetic Innovations

- Technological innovation in the synthesis of 2-amino-4-methoxypyrimidine was achieved to fit industrial production. The study highlighted low-cost, easy process, and high yields as key benefits (Ju Xiu-lian, 2009).

Hydrogen Bonding and Tautomerization

- Research on hydrogen bonding and amino-imino tautomerization in various methoxypyrimidines, including 4-amino-2-methoxypyrimidine, revealed insights into dual hydrogen-bonded complexes and imino-tautomer formation. This study enhances the understanding of molecular interactions in these compounds (Kitamura et al., 2007).

Structural and Spectroscopic Analysis

- In-depth analysis of 2-amino-4-chloro-6-methoxypyrimidine was conducted using various spectroscopic techniques. This study provides a comprehensive understanding of the structural and vibrational properties of the compound (Cinar et al., 2013).

Luminescence Properties

- The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing insights into its photochemical interactions. This research contributes to the knowledge of the photochemical behavior of similar compounds (Szabo & Berens, 1975).

Hydrogen Bonding in Derivatives

- A study on the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, among others, demonstrated the formation of chains and sheets through hydrogen bonding, providing insights into molecular interactions and stability (Glidewell et al., 2003).

Quantum Chemical Calculations

- Quantum chemical calculations were performed on 2-amino-4-methoxy-6-methylpyrimidine and related compounds, offering a comparative study on molecular structure and spectroscopic insights. This research aids in understanding the electronic properties of these molecules (Prabavathi & Nilufer, 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that many pyrimidin-amine derivatives show anticancer properties . These compounds often work by interacting with specific proteins or enzymes in the cell, altering their function and leading to changes in cell behavior .

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to cell growth and proliferation

Pharmacokinetics

The compound is a white to off-white powder or crystals , suggesting it may be well-absorbed in the gastrointestinal tract. Its molecular weight (141.13 g/mol ) is within the range that is generally favorable for oral bioavailability.

Result of Action

Given its structural similarity to other pyrimidin-amine derivatives, it may have potential anticancer effects .

Action Environment

The action, efficacy, and stability of 6-Amino-2-methoxypyrimidin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Propriétés

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

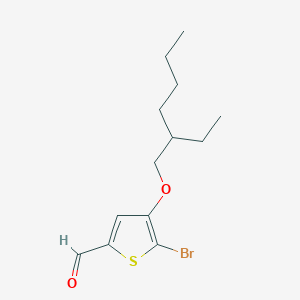

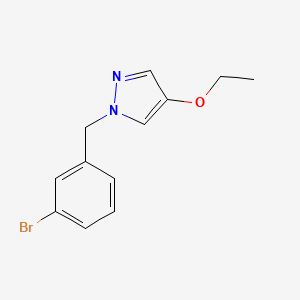

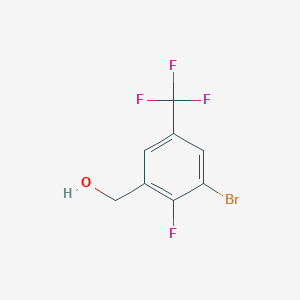

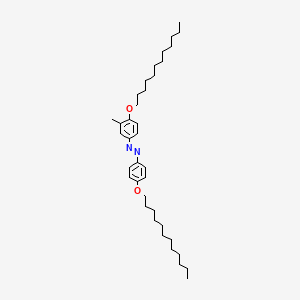

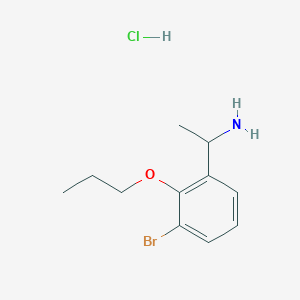

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)